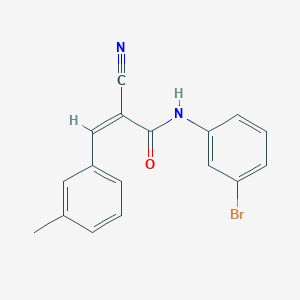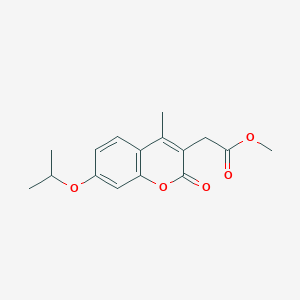
N-(3-bromophenyl)-2-cyano-3-(3-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-cyano-3-(3-methylphenyl)acrylamide, commonly known as BPCA, is a chemical compound that has gained significant attention in the field of scientific research. BPCA has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of BPCA is not fully understood. However, research suggests that BPCA exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. BPCA has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BPCA has been shown to have both biochemical and physiological effects. Biochemically, BPCA has been shown to inhibit the activity of various enzymes and modulate various signaling pathways. Physiologically, BPCA has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and protect neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using BPCA in lab experiments is its high yield and purity, which allows for accurate and reproducible results. Additionally, BPCA has been extensively studied, and its mechanism of action is well understood. However, one limitation of using BPCA in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on BPCA. One area of interest is the development of novel BPCA derivatives with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of BPCA and its potential applications in various diseases. Finally, research is needed to evaluate the safety and toxicity of BPCA in humans, which will be important for its development as a therapeutic agent.
Synthesis Methods
The synthesis of BPCA involves the reaction of 3-bromobenzaldehyde with 3-methylphenylacetonitrile in the presence of a base, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain BPCA in high yield and purity.
Scientific Research Applications
BPCA has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, BPCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BPCA has also been studied for its anti-inflammatory properties, with research indicating that it can reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, BPCA has been investigated for its potential as a neuroprotective agent, with studies showing that it can protect neurons from oxidative stress and apoptosis.
properties
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-12-4-2-5-13(8-12)9-14(11-19)17(21)20-16-7-3-6-15(18)10-16/h2-10H,1H3,(H,20,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYIJMUVCUBYIZ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(3-methylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)
![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)




![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)




![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)

![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)